molecular formula C16H16FN3O2S2 B2615763 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 688353-28-8

2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2615763
CAS No.: 688353-28-8
M. Wt: 365.44
InChI Key: CQMWMZGLTAVRPP-UHFFFAOYSA-N
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Description

2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H16FN3O2S2 and its molecular weight is 365.44. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for Imaging

One application in scientific research involves the development of radioligands for imaging purposes. For instance, derivatives within the series of selective ligands for the translocator protein (18 kDa) have been reported. These compounds, designed with a fluorine atom, allow for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). Such compounds are synthesized and utilized for the radiosynthesis of PET radioligands, exemplifying the utility in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Anticonvulsant Agents

Another research area involves synthesizing derivatives for potential anticonvulsant activity. Studies have synthesized and evaluated the efficacy of various derivatives as anticonvulsant agents. These efforts aim to discover new therapeutic agents that can modulate neurochemical pathways associated with seizures (Severina et al., 2020).

Antimicrobial Agents

Furthermore, these compounds have been explored for their antimicrobial properties. Research on synthesizing novel derivatives and evaluating their antimicrobial activity against a range of bacterial and fungal strains highlights the potential of these molecules as therapeutic agents in combating infectious diseases (Hossan et al., 2012).

Neuroinflammation PET Imaging

Compounds related to 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide have been synthesized and evaluated for their potential in neuroinflammation PET imaging. These studies involve the development of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), demonstrating the application of these compounds in understanding and diagnosing neuroinflammatory conditions (Damont et al., 2015).

Dual Inhibitors of Enzymes

Some derivatives have been investigated for their dual inhibitory activity against crucial enzymes such as thymidylate synthase and dihydrofolate reductase. These studies are significant in the development of new anticancer drugs, showcasing the versatility of these compounds in targeting multiple pathways relevant to cancer cell proliferation (Gangjee et al., 2008).

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S2/c1-9-7-12-14(24-9)15(22)20(2)16(19-12)23-8-13(21)18-11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMWMZGLTAVRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.